molecular formula C11H13BrN2O2 B2511368 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1431963-98-2

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2511368
CAS No.: 1431963-98-2
M. Wt: 285.141
InChI Key: NCAHWIDQTLBALI-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 70705-33-8 . It has a molecular weight of 204.23 and its molecular formula is C11H12N2O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide are not available, imidazo[1,2-a]pyridine derivatives have been studied for their potential in various chemical reactions .


Physical and Chemical Properties Analysis

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 204.23 and its molecular formula is C11H12N2O2 .

Scientific Research Applications

  • Catalytic Activities in Chemical Reactions

    • Ethyl 7-methylimidazo[1,2-a] pyridine-2-carboxylate and its derivatives show promise as catalysts in chemical reactions. For example, they have been used as effective catalysts for the oxidation of catechol to o-quinone with atmospheric oxygen (Saddik et al., 2012).
  • Synthesis of Novel Compounds

    • This chemical has been a key starting material for synthesizing novel heterocyclic compounds, such as 1,2,4‐Oxadiazole derivatives, which are anticipated to have hypertensive activity (Kumar & Mashelker, 2007).
    • It is also used in synthesizing pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, a planar, angular tri-heterocycle with potential biological activity (Zamora et al., 2004).
  • Antimicrobial Activity

    • Compounds synthesized from ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate have shown promising antimicrobial activity, highlighting their potential in pharmaceutical applications (Jyothi & Madhavi, 2019).
  • Insecticidal Evaluation

    • Derivatives of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate have been evaluated for their insecticidal activities. Certain modifications, like the introduction of a methyl or ethyl group, enhanced these activities (Shao et al., 2008).
  • Anti-Viral Properties

    • Ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives, related to ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and shown to have anti-hepatitis B virus (HBV) activity (Chen et al., 2011).
  • Synthesis of Spiro Compounds and NMR Studies

    • Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, derived from this chemical, have been synthesized and exhibited interesting behavior in 1H-NMR spectra, indicating potential applications in analytical chemistry (Abe et al., 2010).
  • Biopolymer Modification

    • The chemical has been used to modify chitosan by introducing ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, opening avenues for novel biopolymer applications (Levov et al., 2011).
  • Pharmaceutical Industry Applications

    • In the pharmaceutical industry, derivatives of this compound have been used in palladium-catalyzed Suzuki–Miyaura borylation reactions, essential for the synthesis of various active pharmaceutical ingredients (Sanghavi et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.BrH/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9;/h4-7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAHWIDQTLBALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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